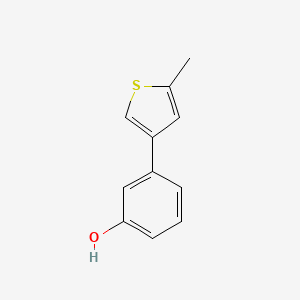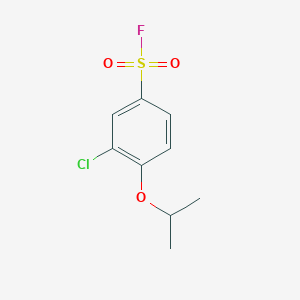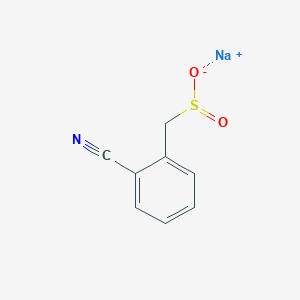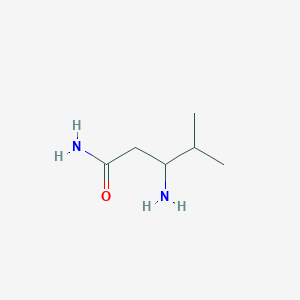
5-(2-Bromophenyl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It features a bromophenyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is known for its applications in organic chemistry, particularly in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)pyridine-3-carbaldehyde typically involves the bromination of pyridine-3-carbaldehyde. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a boronic acid with a halide . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through techniques like recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
5-(2-Bromophenyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, often at elevated temperatures.
Major Products Formed
Oxidation: 5-(2-Bromophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Bromophenyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Bromophenyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 5-(2-Bromophenyl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but differs in the position of the bromine atom, affecting its reactivity and applications.
2-Bromopyridine-3-carbaldehyde: Another isomer with different reactivity due to the position of the bromine atom.
Uniqueness
5-(2-Bromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the bromophenyl and aldehyde groups, which confer distinct reactivity and versatility in chemical syntheses. This combination allows for a wide range of modifications and applications, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C12H8BrNO |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
5-(2-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H |
InChIキー |
FYTURISIMFQBJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)


![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)





![Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167220.png)

![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13167231.png)
